5-chloro-2,3-dimethyl-1H-indole
CAS No.: 21296-93-5
Cat. No.: VC21318210
Molecular Formula: C10H10ClN
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21296-93-5 |
|---|---|
| Molecular Formula | C10H10ClN |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 5-chloro-2,3-dimethyl-1H-indole |
| Standard InChI | InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 |
| Standard InChI Key | UGVBTQYPCQFAER-UHFFFAOYSA-N |
| SMILES | CC1=C(NC2=C1C=C(C=C2)Cl)C |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)Cl)C |
Introduction
Chemical Structure and Properties
Structural Features
5-Chloro-2,3-dimethyl-1H-indole possesses a distinct molecular structure characterized by:
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A basic indole skeleton (bicyclic structure with benzene fused to pyrrole)
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A chlorine atom at position 5 of the benzene ring
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Methyl groups at positions 2 and 3 of the pyrrole ring
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A nitrogen atom in the pyrrole ring that can participate in hydrogen bonding
This combination of substituents creates a unique electronic distribution across the molecule, affecting its chemical behavior and biological interactions.
Physicochemical Properties
The key physicochemical properties of 5-chloro-2,3-dimethyl-1H-indole are summarized in the following table:
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClN | Determines elemental composition |
| Molecular Weight | 179.64 g/mol | Influences membrane permeability |
| CAS Number | 21296-93-5 | Standard identifier |
| IUPAC Name | 5-chloro-2,3-dimethyl-1H-indole | Systematic chemical nomenclature |
| InChI | InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | Textual identifier for chemical substances |
| InChI Key | UGVBTQYPCQFAER-UHFFFAOYSA-N | Condensed digital representation |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)Cl)C | Line notation describing chemical structure |
The presence of the chlorine atom increases the molecule's lipophilicity while the methyl groups contribute to its hydrophobic character. These properties influence the compound's solubility, membrane permeability, and potential interactions with biological receptors.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-chloro-2,3-dimethyl-1H-indole typically employs established methodologies for indole synthesis with modifications to introduce the specific substituents. One common approach involves the chlorination of 2,3-dimethylindole using appropriate chlorinating agents under controlled conditions.
A typical synthetic route may include:
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Synthesis of 2,3-dimethylindole as a precursor
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Selective chlorination at position 5 using reagents such as thionyl chloride or phosphorus pentachloride
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Purification by crystallization or chromatographic techniques
The Fischer indole synthesis can also be adapted for the preparation of this compound, starting from appropriately substituted phenylhydrazines and ketones.
Industrial Production Methods
For larger-scale production, continuous flow processes may be employed to enhance efficiency and scalability. These methods typically utilize:
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Automated systems for precise control of reaction parameters
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Optimized conditions to ensure consistent product quality
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Strategies to minimize waste generation and improve atom economy
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Purification techniques suitable for industrial-scale operations
Chemical Reactivity and Reactions
Types of Reactions
Like other indole derivatives, 5-chloro-2,3-dimethyl-1H-indole participates in various chemical reactions, particularly those involving the electron-rich pyrrole ring. Common reaction types include:
Oxidation reactions: The compound can undergo oxidation with agents such as potassium permanganate or chromium trioxide, potentially forming corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction reactions: Reduction can be achieved using hydrogen gas with palladium catalysts, leading to modifications of the indole core structure.
Substitution reactions: The electron-rich nature of the indole ring facilitates electrophilic substitution reactions, although the presence of existing substituents directs the regioselectivity of further substitutions.
Common Reagents and Conditions
The reactivity of 5-chloro-2,3-dimethyl-1H-indole with various reagents is summarized below:
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic medium, controlled temperature | Indole-2-carboxylic acids, oxidized derivatives |
| Reduction | H₂/Pd-C | Room temperature to moderate heating, appropriate solvent | Reduced indole derivatives |
| Electrophilic Substitution | Halogens, HNO₃, H₂SO₄ | Varies by specific reaction | Substituted indoles at available positions |
The regioselectivity of these reactions is influenced by the existing substituents, with the chlorine atom and methyl groups directing the approach of reagents to specific positions on the indole ring.
Biological Activities and Applications
Overview of Biological Activities
5-Chloro-2,3-dimethyl-1H-indole, like many indole derivatives, exhibits a range of biological activities that make it relevant for pharmaceutical research. These activities include:
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Antiviral properties
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Anti-inflammatory effects
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Anticancer potential
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Antimicrobial activity
The biological effects are believed to result from the compound's ability to interact with multiple receptors and influence various biochemical pathways.
Antimicrobial Activity
Indole derivatives, including halogenated variants like 5-chloro-2,3-dimethyl-1H-indole, often display antimicrobial properties against various pathogens. The lipophilic nature of the molecule, enhanced by the chloro and methyl substituents, may facilitate its penetration through microbial cell membranes, contributing to its antimicrobial effects.
Research and Industrial Applications
Research Applications
5-Chloro-2,3-dimethyl-1H-indole serves as a valuable research tool in several scientific disciplines:
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Medicinal Chemistry: Used as a building block for synthesizing more complex drug candidates
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Biochemistry: Employed in studies investigating receptor-ligand interactions
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Organic Chemistry: Utilized for exploring reaction mechanisms and developing synthetic methodologies
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Pharmacology: Studied for its potential therapeutic effects and structure-activity relationships
Industrial Applications
Beyond research settings, this compound has potential applications in various industrial sectors:
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Pharmaceutical Industry: As an intermediate in drug synthesis
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Chemical Industry: In the production of dyes, pigments, and other specialty chemicals
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Materials Science: Potentially useful in the development of functional materials with specific properties
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Agrochemical Sector: As a building block for potential crop protection agents
Comparison with Similar Compounds
Structural Analogues
To better understand the unique properties of 5-chloro-2,3-dimethyl-1H-indole, it is instructive to compare it with structurally related compounds:
| Compound | Structural Differences | Impact on Properties |
|---|---|---|
| 2,3-Dimethylindole | Lacks the chlorine substituent | Lower lipophilicity, different biological activity profile |
| 5-Chloroindole | Lacks the methyl groups | Different electronic distribution, altered reactivity |
| 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | Contains a carbonyl group, different methyl positioning | More polar, different reactivity and biological properties |
| 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid | Contains a carboxylic acid group, different methyl positioning | Higher acidity, different solubility profile |
The unique combination of substituents in 5-chloro-2,3-dimethyl-1H-indole contributes to its distinct chemical stability and biological activity profile compared to these related compounds .
Structure-Activity Relationships
The specific arrangement of substituents in 5-chloro-2,3-dimethyl-1H-indole influences its biological activities in several ways:
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The chlorine atom at position 5 enhances lipophilicity and may improve tissue penetration
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The methyl groups at positions 2 and 3 influence the electronic distribution within the indole ring
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This specific substitution pattern creates a unique three-dimensional structure that affects its interaction with biological targets
These structural features make 5-chloro-2,3-dimethyl-1H-indole distinct from other indole derivatives and contribute to its potential applications in various fields.
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